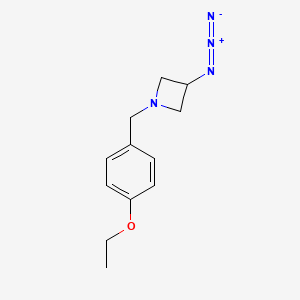

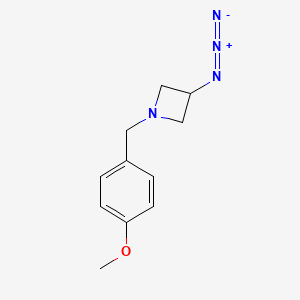

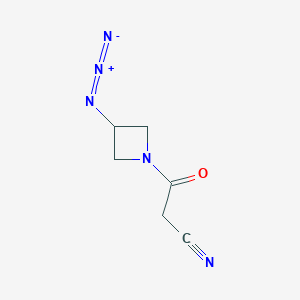

3-(3-Azidoazetidin-1-yl)-3-oxopropanenitrile

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .Chemical Reactions Analysis

The azido group in this compound could potentially undergo a variety of reactions, including click reactions with alkynes to form triazoles.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques. These might include determining its melting point, boiling point, solubility in various solvents, and reactivity with various reagents .Applications De Recherche Scientifique

Oxazolidinones and Related Compounds

Oxazolidinones are a class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against major human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a notable oxazolidinone, has shown promising clinical efficacy against infections due to gram-positive pathogens, underlining the potential of oxazolidinone derivatives for therapeutic applications (Diekema & Jones, 2000).

Antioxidant Activity and Methodologies

Studies on antioxidants highlight the importance of assessing antioxidant capacity in various fields, including food engineering and pharmacy. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests have been developed to evaluate the antioxidant activity of compounds, which could be relevant for the assessment of novel chemical entities with potential antioxidant properties (Munteanu & Apetrei, 2021).

Synthetic Approaches to Oxazolone Moieties

The synthesis and biological significance of oxazolone moieties have been extensively reviewed, revealing their importance in generating compounds with a range of pharmacological activities. The structural diversity and synthetic routes for oxazolones underscore the versatility of this scaffold in medicinal chemistry (Kushwaha & Kushwaha, 2021).

Patent Reviews on Oxazolidinone Antimicrobials

Patent literature from 2012 to 2015 reveals novel oxazolidinones with enhanced antibacterial activity, reflecting ongoing efforts to develop antimicrobial agents with improved profiles against resistant bacteria. These efforts highlight the continuous innovation in the field of synthetic chemistry aimed at addressing global health challenges (Phillips & Sharaf, 2016).

Mécanisme D'action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would depend on the biological target it interacts with.

Propriétés

IUPAC Name |

3-(3-azidoazetidin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-2-1-6(12)11-3-5(4-11)9-10-8/h5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQLBRCKLQTUAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC#N)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

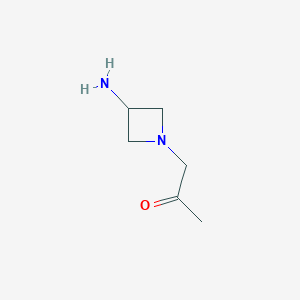

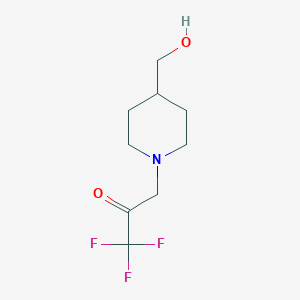

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.